KadcoccinoneB
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Overview
Description
KadcoccinoneB is a triterpenoid compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for the treatment of various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound, along with other triterpenoids, exhibits significant pharmacological activities including anti-tumor, anti-HIV, and antioxidant effects .
Preparation Methods
The synthesis of KadcoccinoneB involves several steps, starting from the extraction of the plant material. The primary method includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods are still under research, but the focus is on optimizing the extraction and purification processes to increase yield and purity.
Chemical Reactions Analysis
KadcoccinoneB undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halogens or alkylating agents.
The major products formed from these reactions include oxidized and reduced derivatives, which may have different pharmacological properties.
Scientific Research Applications
KadcoccinoneB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: this compound is studied for its biological activities, including its anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-HIV agent.
Industry: This compound is being investigated for its potential use in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of KadcoccinoneB involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-HIV Activity: It inhibits the replication of HIV by targeting viral enzymes and preventing the integration of viral DNA into the host genome.
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
KadcoccinoneB is unique compared to other triterpenoids due to its specific structural features and pharmacological activities. Similar compounds include:
Kadsulignan M: Exhibits significant anti-HIV activity.
Cycloartane-type Triterpenoids: Known for their anti-tumor and antioxidant effects.
Lanostane-type Triterpenoids: Also possess anti-tumor and cholesterol synthesis inhibition properties
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C32H48O4 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O4/c1-19(10-9-11-20(2)29(34)35)23-14-16-31(7)24-12-13-27-30(5,6)28(36-22(4)33)15-17-32(27,8)26(24)18-25(31)21(23)3/h11-12,19,23,25-28H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
InChI Key |
VMPAJIAPVHKHTG-IRYHJLOVSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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